3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine
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Overview
Description
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety, which is further substituted with an ethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution with Piperazine: The pyridazine core is then reacted with piperazine under suitable conditions, often involving a base such as potassium carbonate in a solvent like chloroform.
Introduction of the Ethylpyrimidine Group: The final step involves the substitution of the piperazine moiety with an ethylpyrimidine group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could lead to the formation of partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound is being explored for its potential as an anti-inflammatory agent.
Biological Studies: It may be used in studies involving receptor binding and enzyme inhibition due to its unique structure.
Industrial Applications: The compound could be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine moiety and have been studied for their antibacterial activity.
Morpholinopyrimidine Derivatives: These compounds also feature a pyrimidine ring and have shown anti-inflammatory properties.
Uniqueness
3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities not observed in similar compounds. Its combination of a pyridazine core with a piperazine and ethylpyrimidine group sets it apart in terms of its potential pharmacological profile.
Properties
IUPAC Name |
3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-3-13-10-15(17-11-16-13)21-8-6-20(7-9-21)14-5-4-12(2)18-19-14/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETJIQMDNCSAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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